molecular formula C8H5N4NaO5 B14095112 Nitrofurantoin sodium; Sodium furadantin; Sodium nitrofurantoin

Nitrofurantoin sodium; Sodium furadantin; Sodium nitrofurantoin

Cat. No.: B14095112
M. Wt: 260.14 g/mol
InChI Key: AFDJQFFKYDCYIG-UHFFFAOYSA-M
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Description

Nitrofurantoin sodium is an antibacterial medication belonging to the nitrofuran class. It is primarily used to treat urinary tract infections. Nitrofurantoin sodium is effective against a broad spectrum of bacteria, making it a valuable antibiotic for treating infections caused by susceptible bacteria .

Preparation Methods

The synthesis of nitrofurantoin sodium involves several steps. One common method includes the preparation of acetone semicarbazone by reacting hydrazine hydrate, urea, and acetone. This intermediate is then reacted with sodium methoxide to produce nitrofurantoin sodium . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Nitrofurantoin sodium undergoes various chemical reactions, including:

    Reduction: Nitrofurantoin sodium can be reduced by bacterial nitroreductases to form electrophilic intermediates.

    Oxidation: The compound can also undergo oxidation reactions, although these are less common in biological systems.

    Substitution: Nitrofurantoin sodium can participate in substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include bacterial nitroreductases for reduction and various nucleophiles for substitution reactions. The major products formed from these reactions are electrophilic intermediates that inhibit vital bacterial processes .

Scientific Research Applications

Nitrofurantoin sodium has several scientific research applications:

Mechanism of Action

Nitrofurantoin sodium is converted by bacterial nitroreductases to reactive intermediates. These intermediates inactivate or alter bacterial ribosomal proteins, leading to the inhibition of protein synthesis, aerobic energy metabolism, DNA synthesis, RNA synthesis, and cell wall synthesis . This multi-targeted approach makes nitrofurantoin sodium effective against a wide range of bacteria and reduces the likelihood of resistance development.

Properties

IUPAC Name

sodium;3-[(5-nitrofuran-2-yl)methylideneamino]-2-oxo-4H-imidazol-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDJQFFKYDCYIG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N4NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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